4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The structure of thiophene derivatives is often stabilized by π–π stacking interactions .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides can be synthesized via a Suzuki cross-coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, 5-Bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C .
Scientific Research Applications
- Thiophene derivatives play a crucial role in materials chemistry. This compound, with its bromo functionality at position 4, offers a useful handle for halogen exchange or coupling chemistry. Researchers have explored its potential as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) .
- Thiophene-based molecules have shown promise in agrochemical applications. Researchers have investigated their use as pesticides, herbicides, and fungicides. The presence of the bromo group in this compound may contribute to its bioactivity .
- Thiophene derivatives have attracted attention in drug discovery due to their diverse biological activities. This compound’s unique structure, including the amide group at position 2, makes it an interesting scaffold for medicinal chemistry .
- Some thiophene derivatives exhibit antimicrobial effects. Investigating the antibacterial and antifungal properties of this compound could be valuable .
- The regioselective synthesis of this compound involved successive direct lithiations and bromination reactions starting from thiophene. Researchers could explore similar synthetic strategies for other functionalized thiophenes .
- Researchers have studied the impact of thiophene derivatives on cellular processes. For instance, some compounds induced nuclear features such as chromatin fragmentation and condensation .
Materials Chemistry and Electronics
Agrochemical Applications
Pharmaceutical Research
Antimicrobial Properties
Synthetic Methodology Development
Biological Studies
Future Directions
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene-based compounds generally interact with their targets to exert their therapeutic effects . The interaction can involve binding to the target, inhibiting its function, or modulating its activity.
Biochemical Pathways
Thiophene-based compounds have been reported to affect various biochemical pathways related to their therapeutic properties .
Result of Action
Thiophene-based compounds have been reported to exert various therapeutic effects at the molecular and cellular levels .
properties
IUPAC Name |
4-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAAOJHUJMQBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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